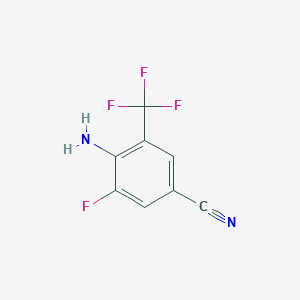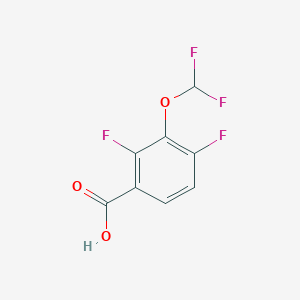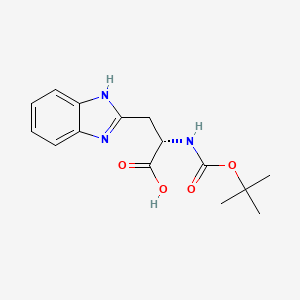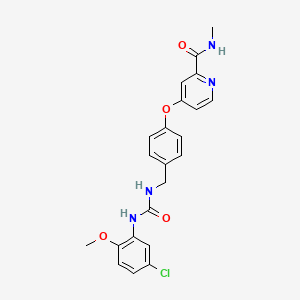
(E)-5-(1-phenylprop-1-en-2-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-5-(1-phenylprop-1-en-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(1-phenylprop-1-en-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of nitrile oxides with alkenes, which forms the oxadiazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
化学反応の分析
Types of Reactions
(E)-5-(1-phenylprop-1-en-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while reduction can produce amine-substituted oxadiazoles.
科学的研究の応用
(E)-5-(1-phenylprop-1-en-2-yl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a pharmaceutical agent, particularly for its potential anti-inflammatory and analgesic effects.
Industry: The compound is investigated for use in materials science, including the development of new polymers and advanced materials.
作用機序
The mechanism of action of (E)-5-(1-phenylprop-1-en-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
1,2,4-Triazoles: These compounds also contain a five-membered ring with nitrogen atoms and have similar chemical properties.
Isoxazoles: Another class of heterocycles with an oxygen and nitrogen in the ring, used in similar applications.
Pyridazines: Six-membered rings with nitrogen atoms, often compared for their biological activities.
Uniqueness
(E)-5-(1-phenylprop-1-en-2-yl)-1,2,4-oxadiazole is unique due to its specific substitution pattern and the presence of the phenylprop-1-en-2-yl group, which can influence its reactivity and biological activity. This makes it a valuable compound for developing new materials and pharmaceuticals.
特性
分子式 |
C11H10N2O |
|---|---|
分子量 |
186.21 g/mol |
IUPAC名 |
5-[(E)-1-phenylprop-1-en-2-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H10N2O/c1-9(11-12-8-13-14-11)7-10-5-3-2-4-6-10/h2-8H,1H3/b9-7+ |
InChIキー |
SMRJBQALTBPYIT-VQHVLOKHSA-N |
異性体SMILES |
C/C(=C\C1=CC=CC=C1)/C2=NC=NO2 |
正規SMILES |
CC(=CC1=CC=CC=C1)C2=NC=NO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



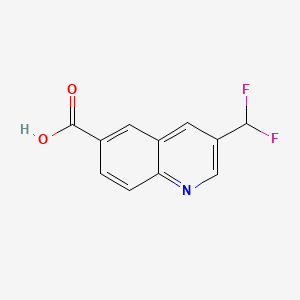
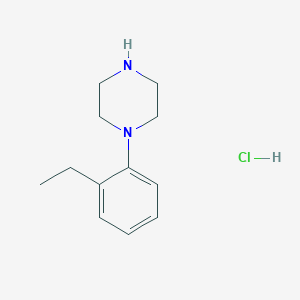
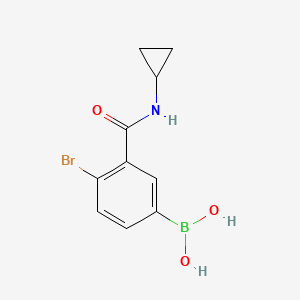
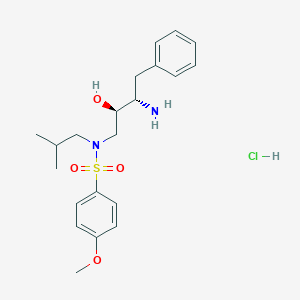
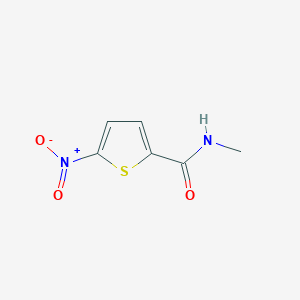
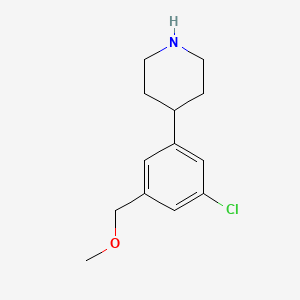
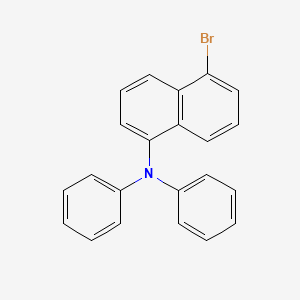

![6-Chloropyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B14033276.png)
